![molecular formula C16H19FN2OS B2795103 N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide CAS No. 1252271-12-7](/img/structure/B2795103.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide, also known as CP-471, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a cannabinoid receptor type 1 (CB1) antagonist and has been shown to modulate the endocannabinoid system.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide is a CB1 receptor antagonist. The endocannabinoid system is involved in a wide range of physiological processes, including pain, appetite, and mood. CB1 receptors are primarily found in the brain and are involved in the regulation of these processes. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide blocks the activation of CB1 receptors by endocannabinoids, which can lead to the modulation of these processes.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce food intake and increase energy expenditure in mice, which can lead to weight loss. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has also been shown to reduce pain in animal models of neuropathic pain and to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has several advantages for lab experiments. It is a potent and selective CB1 receptor antagonist, which makes it a useful tool for studying the endocannabinoid system. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has also been shown to have low toxicity in animal studies. However, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide also has a short half-life in vivo, which can limit its effectiveness.
Orientations Futures
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide. One potential application is in the treatment of obesity. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to reduce food intake and increase energy expenditure in mice, which makes it a potential candidate for the treatment of obesity in humans. Another potential application is in the treatment of neuropathic pain. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to reduce pain in animal models of neuropathic pain, which makes it a potential candidate for the treatment of neuropathic pain in humans. Finally, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been shown to have antipsychotic effects in animal models of schizophrenia, which makes it a potential candidate for the treatment of schizophrenia in humans.
Conclusion:
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a CB1 receptor antagonist and has been shown to modulate the endocannabinoid system. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, including its solubility and short half-life. There are several potential future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide, including its use in the treatment of obesity, neuropathic pain, and schizophrenia.
Méthodes De Synthèse
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopropylamine with ethyl chloroacetate to form N-cyclopropylethyl glycine ethyl ester. The second step involves the reaction of the ethyl ester with thioanisole in the presence of sodium hydride to form the corresponding thioether. The final step involves the reaction of the thioether with cyanogen bromide to form N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure in mice. N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide has also been shown to have potential as an analgesic and antipsychotic agent. It has been shown to reduce pain in animal models of neuropathic pain and to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(2-fluorophenyl)ethylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS/c1-11(13-5-3-4-6-14(13)17)21-9-15(20)19-16(2,10-18)12-7-8-12/h3-6,11-12H,7-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKOXIRVSRYSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)SCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2-fluorophenyl)ethyl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2795023.png)
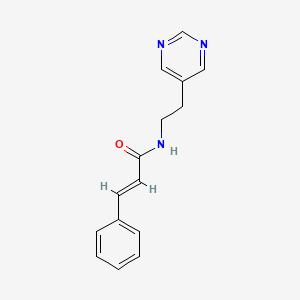
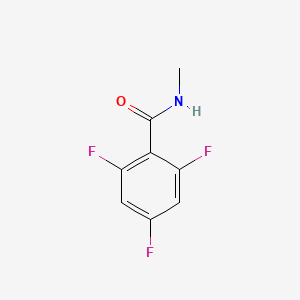
![2-[4-(4-Methoxybenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2795028.png)
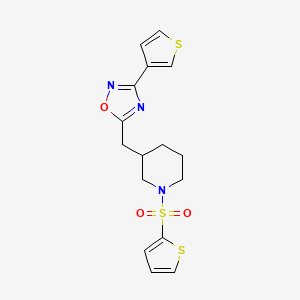
![1-(4-ethoxyphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795030.png)
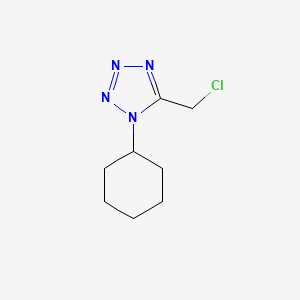
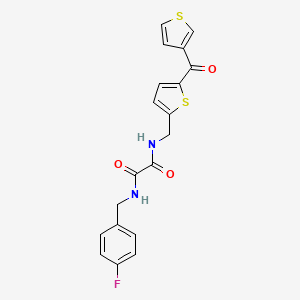

![dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2795039.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide](/img/structure/B2795040.png)
![9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2795042.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2795043.png)